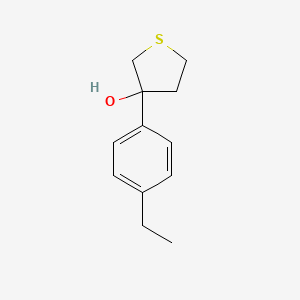

3-(4-Ethylphenyl)thiolan-3-ol

CAS No.:

Cat. No.: VC13479856

Molecular Formula: C12H16OS

Molecular Weight: 208.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16OS |

|---|---|

| Molecular Weight | 208.32 g/mol |

| IUPAC Name | 3-(4-ethylphenyl)thiolan-3-ol |

| Standard InChI | InChI=1S/C12H16OS/c1-2-10-3-5-11(6-4-10)12(13)7-8-14-9-12/h3-6,13H,2,7-9H2,1H3 |

| Standard InChI Key | QSXZCGFFYZURQH-UHFFFAOYSA-N |

| SMILES | CCC1=CC=C(C=C1)C2(CCSC2)O |

| Canonical SMILES | CCC1=CC=C(C=C1)C2(CCSC2)O |

Introduction

Key Descriptors:

| Descriptor | Value |

|---|---|

| IUPAC Name | 3-(4-Ethylphenyl)thiolan-3-ol |

| SMILES | CCC1=CC=C(C=C1)C2(CCSC2)O |

| InChIKey | QSXZCGFFYZURQH-UHFFFAOYSA-N |

The specific combination of functional groups (thiolane, hydroxyl, and ethyl-substituted phenyl) contributes to its distinct chemical and biological properties.

Synthesis

The synthesis of 3-(4-Ethylphenyl)thiolan-3-ol typically involves multi-step organic reactions. These steps may vary depending on the desired yield and available reagents. Common synthetic routes include:

-

Formation of the Thiolane Ring:

-

The thiolane ring is constructed using sulfur-containing precursors.

-

-

Attachment of the Phenyl Group:

-

A phenyl group with an ethyl substituent is introduced via electrophilic aromatic substitution or other coupling methods.

-

-

Incorporation of the Hydroxyl Group:

-

The hydroxyl group is added through oxidation or nucleophilic substitution reactions.

-

Further optimization of these methods focuses on improving yield, purity, and scalability.

Applications

Preliminary studies suggest that 3-(4-Ethylphenyl)thiolan-3-ol has potential applications in various fields:

Material Science

The unique combination of sulfur and hydroxyl groups could make it useful in designing advanced materials or as a precursor for functionalized polymers.

Comparative Analysis with Similar Compounds

To better understand its properties, comparisons are made with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(4-Methylphenyl)thiolan-3-ol | Methyl group instead of ethyl | Alters reactivity and solubility |

| 3-(4-Ethoxyphenyl)thiolan-3-ol | Ethoxy group on phenyl | Modifies hydrophobicity and biological activity |

| 2-(4-Ethylphenyl)thiophene | Thiophene ring instead of thiolane | Impacts electronic properties |

| N-(5-Chloro-2-methoxyphenyl)thiolan-3-amine | Contains an amine group along with thiolane | Enhances interaction with biological targets |

The distinct functional groups in 3-(4-Ethylphenyl)thiolan-3-ol influence its reactivity, solubility, and potential biological activities compared to these analogs.

Analytical Characterization

Advanced techniques such as Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and Fourier Transform Infrared Spectroscopy (FTIR) are used to confirm its structure and purity.

Challenges

Despite its promising properties, challenges include:

-

Limited availability of comprehensive toxicity data.

-

Need for scalable synthesis methods for industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume